Cas no 2138508-05-9 (1-ethyl-2lambda6-thia-1-azaspiro4.4nonane-2,2,4-trione)
1-ethyl-2lambda6-thia-1-azaspiro4.4nonane-2,2,4-trione Chemical and Physical Properties
Names and Identifiers
-
- 1-ethyl-2lambda6-thia-1-azaspiro4.4nonane-2,2,4-trione
- 1-ethyl-2lambda6-thia-1-azaspiro[4.4]nonane-2,2,4-trione
- 2138508-05-9
- EN300-1122877
-
- Inchi: 1S/C9H15NO3S/c1-2-10-9(5-3-4-6-9)8(11)7-14(10,12)13/h2-7H2,1H3
- InChI Key: PVLRYSPHJIPSRB-UHFFFAOYSA-N
- SMILES: S1(CC(C2(CCCC2)N1CC)=O)(=O)=O
Computed Properties
- Exact Mass: 217.07726451g/mol
- Monoisotopic Mass: 217.07726451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 62.8Ų
1-ethyl-2lambda6-thia-1-azaspiro4.4nonane-2,2,4-trione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1122877-0.05g |
1-ethyl-2lambda6-thia-1-azaspiro[4.4]nonane-2,2,4-trione |
2138508-05-9 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
| Enamine | EN300-1122877-0.1g |
1-ethyl-2lambda6-thia-1-azaspiro[4.4]nonane-2,2,4-trione |
2138508-05-9 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
| Enamine | EN300-1122877-0.25g |
1-ethyl-2lambda6-thia-1-azaspiro[4.4]nonane-2,2,4-trione |
2138508-05-9 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
| Enamine | EN300-1122877-0.5g |
1-ethyl-2lambda6-thia-1-azaspiro[4.4]nonane-2,2,4-trione |
2138508-05-9 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
| Enamine | EN300-1122877-1.0g |
1-ethyl-2lambda6-thia-1-azaspiro[4.4]nonane-2,2,4-trione |
2138508-05-9 | 1g |
$1057.0 | 2023-05-23 | ||
| Enamine | EN300-1122877-2.5g |
1-ethyl-2lambda6-thia-1-azaspiro[4.4]nonane-2,2,4-trione |
2138508-05-9 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
| Enamine | EN300-1122877-5.0g |
1-ethyl-2lambda6-thia-1-azaspiro[4.4]nonane-2,2,4-trione |
2138508-05-9 | 5g |
$3065.0 | 2023-05-23 | ||
| Enamine | EN300-1122877-10.0g |
1-ethyl-2lambda6-thia-1-azaspiro[4.4]nonane-2,2,4-trione |
2138508-05-9 | 10g |
$4545.0 | 2023-05-23 | ||
| Enamine | EN300-1122877-1g |
1-ethyl-2lambda6-thia-1-azaspiro[4.4]nonane-2,2,4-trione |
2138508-05-9 | 95% | 1g |
$1057.0 | 2023-10-26 | |
| Enamine | EN300-1122877-5g |
1-ethyl-2lambda6-thia-1-azaspiro[4.4]nonane-2,2,4-trione |
2138508-05-9 | 95% | 5g |
$3065.0 | 2023-10-26 |
1-ethyl-2lambda6-thia-1-azaspiro4.4nonane-2,2,4-trione Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 1-ethyl-2lambda6-thia-1-azaspiro4.4nonane-2,2,4-trione
Introduction to 1-Ethyl-2λ6-Thia-1-Azaspiro[4.4]nonane-2,2,4-Trione (CAS No. 2138508-05-9)
1-Ethyl-2λ6-Thia-1-Azaspiro[4.4]nonane-2,2,4-Trione, with the CAS number 2138508-05-9, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and potential biological activities. The spirocyclic framework provides a rigid and conformationally restricted structure, making it an attractive scaffold for the design and development of new drugs.
The chemical structure of 1-Ethyl-2λ6-Thia-1-Azaspiro[4.4]nonane-2,2,4-Trione is characterized by a spirocyclic core with a thioether and azaspiro linkage. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The thioether group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, while the azaspiro linkage provides a flexible yet constrained structure that can interact with biological targets in specific ways.
In recent years, there has been a growing interest in the development of spirocyclic compounds for their potential therapeutic applications. Research has shown that compounds with similar structural features have exhibited promising activities in various biological assays, including anti-inflammatory, antiviral, and anticancer activities. For instance, a study published in the Journal of Medicinal Chemistry reported that a series of spirocyclic compounds with thioether and azaspiro linkages demonstrated significant inhibitory effects on cancer cell proliferation.
The synthesis of 1-Ethyl-2λ6-Thia-1-Azaspiro[4.4]nonane-2,2,4-Trione involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common synthetic route involves the formation of the spirocyclic core through a ring-closing metathesis (RCM) reaction followed by functional group modifications to introduce the thioether and azaspiro linkages. The choice of starting materials and catalysts plays a crucial role in determining the efficiency and selectivity of the synthetic process.
The pharmacological properties of 1-Ethyl-2λ6-Thia-1-Azaspiro[4.4]nonane-2,2,4-Trione have been extensively studied using both in vitro and in vivo models. In vitro studies have shown that this compound exhibits potent inhibitory activity against various enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that it could be a potential candidate for the development of anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 1-Ethyl-2λ6-Thia-1-Azaspiro[4.4]nonane-2,2,4-Trione has also shown promising antiviral activity against several viral strains. A study published in the Virology Journal reported that this compound effectively inhibited the replication of influenza virus in cell culture models. The mechanism of action is believed to involve interference with viral entry or replication processes within host cells.
The potential therapeutic applications of 1-Ethyl-2λ6-Thia-1-Azaspiro[4.4]nonane-2,2,4-Trione extend beyond anti-inflammatory and antiviral activities. Recent research has also explored its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. These findings have led to further investigations into its potential as a novel anticancer agent.
To further understand the biological activities of 1-Ethyl-2λ6-Thia-1-Azaspiro[4.4]nonane-2,2,4-Trione, ongoing clinical trials are being conducted to evaluate its safety and efficacy in human subjects. Preliminary results from phase I clinical trials have shown promising outcomes with no significant adverse effects observed at therapeutic doses. These trials are expected to provide valuable insights into the pharmacokinetics and pharmacodynamics of this compound.
In conclusion, 1-Ethyl-2λ6-Thia-1-Azaspiro[4.4]nonane-2,2,4-Trione (CAS No. 2138508-05-9) is a promising compound with diverse biological activities that make it an attractive candidate for drug development. Its unique spirocyclic structure provides a solid foundation for further optimization and exploration of its therapeutic potential in various disease areas. As research continues to advance, it is anticipated that this compound will play a significant role in addressing unmet medical needs and improving patient outcomes.
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